molecular formula C17H13Br B8419670 1-[Bromo(phenyl)methyl]naphthalene

1-[Bromo(phenyl)methyl]naphthalene

Cat. No.: B8419670
M. Wt: 297.2 g/mol
InChI Key: AJKIYPAKMVJZNY-UHFFFAOYSA-N
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Description

1-[Bromo(phenyl)methyl]naphthalene is a brominated aromatic compound featuring a naphthalene backbone substituted at the 1-position with a bromophenylmethyl group (C₆H₅-CH₂-Br). This structure combines the planar aromaticity of naphthalene with the steric and electronic effects of the bromophenyl substituent. Though specific data on this compound are sparse in the literature, comparisons to structurally similar bromonaphthalene derivatives provide insights into its properties and behavior .

Properties

Molecular Formula

C17H13Br

Molecular Weight

297.2 g/mol

IUPAC Name

1-[bromo(phenyl)methyl]naphthalene

InChI

InChI=1S/C17H13Br/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,17H

InChI Key

AJKIYPAKMVJZNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Brominated Naphthalene Derivatives

Structural and Physical Properties

The table below contrasts 1-[Bromo(phenyl)methyl]naphthalene with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Structural Features
1-[Bromo(phenyl)methyl]naphthalene C₁₇H₁₃Br 297.19 ~300–320 (est.) Naphthalene + bromophenylmethyl group
1-Bromo-2-methylnaphthalene C₁₁H₉Br 221.10 281 Methyl group adjacent to bromine
1-Bromonaphthalene C₁₀H₇Br 207.07 281 No substituents beyond bromine
1-(Bromomethyl)naphthalene C₁₁H₉Br 221.09 213 (at 100 mmHg) Bromomethyl group at 1-position
1-Bromo-2-vinylnaphthalene C₁₂H₉Br 233.11 Not reported Vinyl group adjacent to bromine

Key Observations:

  • Steric Effects : The bromophenylmethyl group in the target compound introduces greater steric hindrance compared to smaller substituents like methyl or vinyl. This may reduce reactivity in nucleophilic substitutions but enhance stability in π-stacked systems .
  • Boiling Point : The target compound’s estimated higher boiling point (~300–320°C) reflects increased molecular weight and van der Waals forces relative to simpler bromonaphthalenes .

Reactivity and Chemical Behavior

  • C–Br Bond Dissociation :

    • In 1-bromo-2-methylnaphthalene, the methyl group’s electron-donating effect stabilizes the adjacent C–Br bond, slowing dissociation. In contrast, the bromophenylmethyl group in the target compound may slightly weaken the C–Br bond due to resonance electron withdrawal from the phenyl ring, favoring substitution or elimination reactions .
    • 1-Bromonaphthalene exhibits moderate reactivity in Suzuki-Miyaura couplings, while the target compound’s bulky phenyl group may necessitate optimized catalytic conditions (e.g., Pd(PPh₃)₄) .
  • Synthetic Utility :

    • Derivatives like 1-(2-bromophenyl)-2-methylnaphthalene are synthesized via Suzuki coupling, suggesting analogous routes for the target compound using bromophenylboronic acids .
    • The bromophenylmethyl group could serve as a directing group for further functionalization, such as C–H activation or electrophilic aromatic substitution .

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